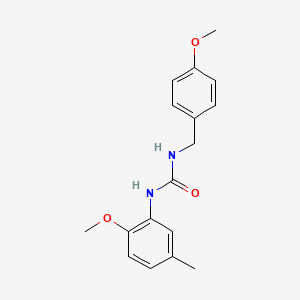![molecular formula C21H23N3O3 B5493873 1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5493873.png)
1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it an attractive candidate for use in different scientific studies.
Mécanisme D'action
The mechanism of action of 1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone involves the inhibition of specific enzymes or proteins in the body. This compound has been shown to inhibit the activity of the proteasome, a complex protein structure that plays a crucial role in cell growth and division. By inhibiting the proteasome, this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone has been shown to have various biochemical and physiological effects on the body. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone in lab experiments include its unique structure and properties, its potential applications in various fields, and its ability to cross the blood-brain barrier. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for the research of 1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone. These include:
1. Further studies on the mechanism of action of this compound and its potential use as an anticancer agent.
2. Investigation of the potential use of this compound as a drug delivery system for the treatment of neurological disorders.
3. Development of new synthetic methods for the production of this compound to make it more accessible and cost-effective.
4. Studies on the potential use of this compound in the treatment of viral infections.
5. Investigation of the potential neuroprotective effects of this compound and its use in the treatment of neurodegenerative diseases.
In conclusion, 1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone is a unique and promising compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone involves the reaction of 2-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and (S)-proline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(3-pyridin-4-ylazetidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-5-3-2-4-16(19)11-23-12-17(10-20(23)25)21(26)24-13-18(14-24)15-6-8-22-9-7-15/h2-9,17-18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGXNWHDHGXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)N3CC(C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![2,4,6-trimethyl-5-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}pyrimidine](/img/structure/B5493799.png)
![3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

![N-{5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B5493847.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)


![methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5493894.png)
![N-cyclopentyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493900.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493915.png)